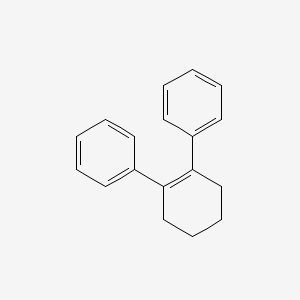
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyanuric chloride with ammonia or amines, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process.
化学反応の分析
Types of Reactions
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A parent compound with a similar ring structure.
Melamine: Known for its use in resins and plastics.
Cyanuric Acid: Utilized in water treatment and as a precursor for other chemicals.
Uniqueness
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one stands out due to its specific functional groups and reactivity. Its unique properties make it suitable for specialized applications that other triazines may not fulfill.
特性
CAS番号 |
40919-32-2 |
|---|---|
分子式 |
C3H3N3O2 |
分子量 |
113.08 g/mol |
IUPAC名 |
1-oxido-2H-1,2,4-triazin-1-ium-3-one |
InChI |
InChI=1S/C3H3N3O2/c7-3-4-1-2-6(8)5-3/h1-2H,(H,4,5,7) |
InChIキー |
SQRDXWYVCCIWAH-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)N[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



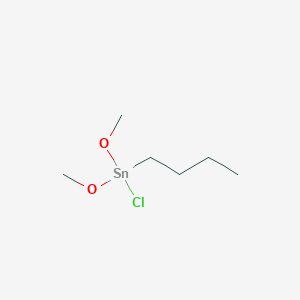


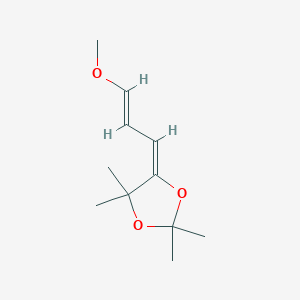
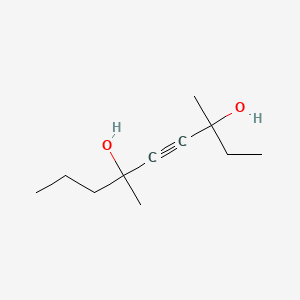


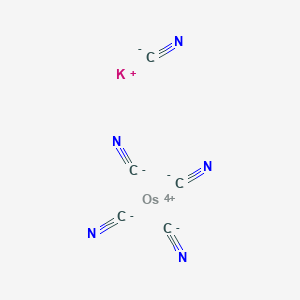
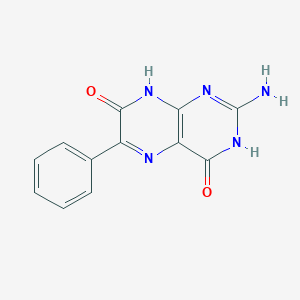
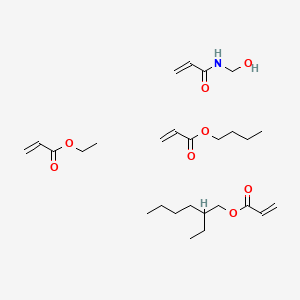
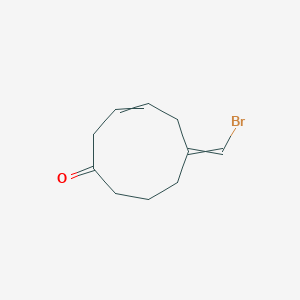
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
